molecular formula C12H16Cl2O B8408825 (3-Chloroadamantan-1-yl)acetyl chloride

(3-Chloroadamantan-1-yl)acetyl chloride

Cat. No. B8408825
M. Wt: 247.16 g/mol
InChI Key: ICLXKYMFAOIXRH-UHFFFAOYSA-N
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Patent
US08962639B2

Procedure details

(3-Chloroadamantan-1-yl)acetic acid (607.5 mg, 2.66 mmol) was dissolved in thionyl chloride (5 mL, 68.5 mmol). The reaction mixture was heated at reflux for 5 hours. The reaction mixture was cooled and then concentrated in vacuo to provide the title compound as a white solid (646.4 mg, 98%) that was used without additional purification.
Quantity
607.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH2:12][C:13]([OH:15])=O)([CH2:5]3)[CH2:3]1)[CH2:9]2.S(Cl)([Cl:18])=O>>[Cl:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH2:12][C:13]([Cl:18])=[O:15])([CH2:5]3)[CH2:3]1)[CH2:9]2

Inputs

Step One
Name
Quantity
607.5 mg
Type
reactant
Smiles
ClC12CC3(CC(CC(C1)C3)C2)CC(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC12CC3(CC(CC(C1)C3)C2)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 646.4 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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